3-Amino-2-(4-methoxyphenyl)propanoic acid

Description

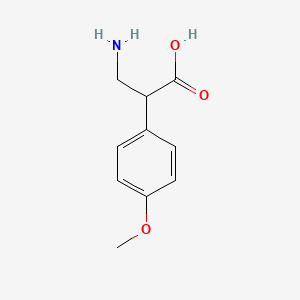

3-Amino-2-(4-methoxyphenyl)propanoic acid (IUPAC name: 3-amino-3-(4-methoxyphenyl)propanoic acid, PubChem CID: 585889) is a substituted propanoic acid derivative featuring an amino group at position 3 and a 4-methoxyphenyl group at position 2 of the propanoic acid backbone. Its SMILES notation is COC1=CC=C(C=C1)C(CC(=O)O)N, reflecting the methoxy-substituted aromatic ring and the amino-carboxylate structure .

Properties

IUPAC Name |

3-amino-2-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARIUONFSONQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Method Comparison for this compound Synthesis

The tyrosine-derived route offers superior enantiopurity, making it ideal for optically active products, whereas the condensation method provides rapid access to racemic mixtures. Industrial scalability favors the cyanoacetate approach due to standardized hydrogenation protocols, though yields require improvement.

Scientific Research Applications

Chemistry

AMPA serves as a crucial building block in organic synthesis. Its applications include:

- Chiral Ligand in Asymmetric Catalysis: Utilized to synthesize complex organic molecules with high enantiomeric purity.

- Intermediate in Pharmaceutical Synthesis: Acts as a precursor for various biologically active compounds .

Biology

In biological research, AMPA is studied for its role in neurotransmission:

- Neurotransmitter Modulation: It interacts with glutamatergic receptors, influencing synaptic transmission and plasticity, which are vital for learning and memory processes.

- Biochemical Pathways: The compound may modulate amino acid metabolism and protein synthesis, impacting cellular signaling .

Medicine

Ongoing research highlights AMPA's potential therapeutic applications:

- Neurological Disorders: Investigated for its efficacy in treating conditions such as anxiety, depression, Alzheimer's disease, and schizophrenia by modulating neurotransmitter systems.

- Antioxidant Properties: Exhibits potential as an antioxidant, reducing oxidative stress markers in neuronal cultures .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neurotransmitter Modulation | AMPA reduces glutamate release in hippocampal slices, indicating potential neuroprotective effects. |

| Study 2 | Behavioral Analysis | In animal models, AMPA administration resulted in decreased anxiety-like behaviors in elevated plus maze tests. |

| Study 3 | Antioxidant Properties | In vitro assays showed that AMPA exhibits significant antioxidant activity, reducing oxidative stress markers in neuronal cultures. |

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

3-Amino-3-(4-methoxyphenyl)propanoic Acid

- Structure: The amino and 4-methoxyphenyl groups are both at position 3, making it a β-amino acid.

- Implications: β-amino acids often exhibit enhanced metabolic stability compared to α-amino acids. This isomer’s structural similarity to NSAIDs like Fenbufen (a 4-biphenylylbutanoic acid derivative) suggests possible anti-inflammatory properties, though direct evidence is lacking .

2-Hydroxy-3-(4-methoxyphenyl)propanoic Acid

- Structure: A hydroxyl group replaces the amino group at position 2.

- Implications: As a phenylpropanoic acid metabolite, it may participate in aromatic amino acid degradation pathways.

(2S,3R)-2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic Acid

- Structure: Features both amino and hydroxyl groups at positions 2 and 3, respectively, with stereochemical specificity (2S,3R).

- Implications : The hydroxyl group introduces hydrogen-bonding capacity, which could enhance receptor binding. Stereochemistry is critical for biological activity, as seen in anti-inflammatory or enzyme-targeting compounds .

Functional Group Variants

2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic Acid

- Structure : Nitro and hydroxyl groups on the phenyl ring at position 3.

- Implications : The electron-withdrawing nitro group increases acidity and may confer radical scavenging or tyrosine analog activity, contrasting with the electron-donating methoxy group in the target compound .

3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic Acid

- Structure : Hydroxyl and methoxy groups on adjacent positions of the phenyl ring.

- Implications: The di-substituted aromatic ring could enhance antioxidant activity or mimic natural phenolic compounds like flavonoids .

Physicochemical Properties and Implications

- Solubility: The amino group in 3-amino-2-(4-methoxyphenyl)propanoic acid increases water solubility compared to purely hydrophobic analogs like Naproxen.

- Stereochemistry : The (2S,3R) configuration in hydroxylated analogs (e.g., ) highlights the importance of chirality in drug-receptor interactions.

- Stability: Boc-protected derivatives (e.g., 3-(boc-amino)-3-(4-methoxyphenyl)propionic acid) demonstrate strategies to enhance stability during synthesis .

Biological Activity

3-Amino-2-(4-methoxyphenyl)propanoic acid, also known as (2R)-3-amino-2-(4-methoxyphenyl)propanoic acid, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its structural characteristics suggest potential biological activities, particularly in neurotransmission and as a precursor for biologically active peptides. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features an amino group, a carboxylic acid group, and a methoxy-substituted phenyl group. This structure is crucial for its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 197.22 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes involved in neurotransmission. The compound may function as an agonist or antagonist at certain receptor sites, thereby modulating neurotransmitter activity.

Key Mechanisms:

- Neurotransmitter Modulation : The compound influences neurotransmission pathways, potentially affecting mood and cognitive functions.

- Enzyme Interaction : It may interact with enzymes that regulate metabolic processes, contributing to its biological effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Neuroprotective Effects

Preliminary studies indicate that this compound may exhibit neuroprotective properties. Its structural similarity to neurotransmitters suggests it could influence pathways related to neurodegenerative diseases by acting as an antioxidant and modulating inflammatory responses.

Anticancer Potential

There is evidence suggesting that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown inhibitory effects on cancer cell lines such as HCT-116 and HeLa, indicating potential for development into therapeutic agents against various cancers .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

-

Neuroprotective Study :

- A study demonstrated that (S)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid exhibited antioxidant activity, which could be beneficial for neurodegenerative conditions.

- Anticancer Activity :

-

Antimicrobial Research :

- Investigations into structurally similar compounds indicated potential antimicrobial effects; however, specific data on this compound remains to be fully elucidated.

Table 2: Summary of Biological Activities

Chemical Reactions Analysis

Oxidation Reactions

The primary amino (-NH₂) and hydroxyl (-OH) groups in the molecule undergo oxidation under controlled conditions:

Research Insight : Oxidation of the hydroxyl group to a ketone enhances electrophilicity, enabling subsequent nucleophilic additions .

Reduction Reactions

The amino group participates in reductive alkylation and hydrogenation:

Industrial Relevance : Boc protection enables selective peptide bond formation in solid-phase synthesis .

Substitution Reactions

The methoxy (-OCH₃) group undergoes nucleophilic substitution under alkaline conditions:

| Reagent | Conditions | Substituent Introduced | Application |

|---|---|---|---|

| HBr (48% aq.) | Reflux (110°C, 6 h) | -Br | Intermediate for Suzuki couplings. |

| NH₃/MeOH | 25°C, 12 h | -NH₂ | Forms diamino derivatives for chelators. |

Mechanistic Note : Demethylation of the methoxy group generates phenolic intermediates, which are reactive toward electrophiles.

Condensation Reactions

The carboxylic acid (-COOH) and amino groups facilitate amide/peptide bond formation:

Antioxidant Data :

| Assay | IC₅₀ (µM) | Comparison to Ascorbic Acid |

|---|---|---|

| DPPH | 28.08 | 1.37× more potent |

| ABTS | 29.07 | 1.40× more potent |

Enzymatic Modifications

In biological systems, this compound interacts with:

-

Transaminases : Converts to α-keto acid derivatives, influencing amino acid metabolism.

-

Decarboxylases : Forms bioactive amines with vasodilatory effects.

Pathway Impact : Modulates glutamate decarboxylase activity, reducing oxidative stress in neuronal cells .

Thermal Decomposition

Pyrolysis at >200°C generates:

-

Primary Products : CO₂, NH₃, and 4-methoxystyrene.

-

Secondary Products : Polycyclic aromatic hydrocarbons (PAHs) under oxygen-limited conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-2-(4-methoxyphenyl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, β-alanine derivatives react with 4-methoxyphenyl precursors in aqueous sodium carbonate under reflux (70–80°C) to form intermediates, followed by deprotection . Optimization of solvent polarity (e.g., 2-propanol vs. acetic acid) and temperature (room temp vs. reflux) improves yields. Reaction progress is monitored via TLC or HPLC .

Q. How is the stereochemical configuration of this compound validated?

- Methodological Answer : Chiral chromatography (e.g., using Chiralpak® columns) or X-ray crystallography confirms enantiomeric purity. Polarimetry ([α]D values) and circular dichroism (CD) spectroscopy are complementary for verifying (R)- or (S)-configurations. For example, (R)-isomers show distinct CD spectra compared to (S)-isomers .

Q. What spectroscopic techniques are used for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons (4-methoxyphenyl) appear as doublets at δ 6.8–7.2 ppm, while the α-proton adjacent to the amino group resonates at δ 3.5–4.0 ppm .

- FT-IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹), COOH (1700–1720 cm⁻¹), and C-O (methoxy, 1250 cm⁻¹) confirm functional groups .

- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 210.1132) validate the molecular formula (C₁₀H₁₃NO₃) .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxy substituent influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (DFT at B3LYP/6-31G*) show reduced electron density at the ortho/para positions, favoring regioselective bromination or nitration. Experimental validation via kinetic assays (e.g., bromine in acetic acid) confirms para-substitution dominance .

Q. What are the thermodynamic parameters for sodium ion (Na⁺) binding to this compound?

- Methodological Answer : Isothermal titration calorimetry (ITC) reveals ΔH° ≈ −201 kJ/mol for Na⁺ complexation, comparable to tyrosine derivatives. Gas-phase ion clustering experiments (CIDC method) show similar binding affinities (log K = 3.8 ± 0.2) due to the carboxylate-anion coordination .

Q. How does the compound’s stability vary under oxidative or hydrolytic stress?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) show:

- Oxidative degradation : Exposure to H₂O₂ (0.3% w/v) degrades 15% of the compound in 24 hours, forming 3-oxo derivatives (HPLC-MS).

- Hydrolytic degradation : At pH 1.2 (simulated gastric fluid), 90% remains intact after 8 hours, but pH 10.0 (intestinal fluid) causes 30% degradation via β-elimination .

Q. What computational models predict the compound’s interactions with LAT1 transporters?

- Methodological Answer : Molecular docking (AutoDock Vina) using LAT1 crystal structures (PDB: 6IRS) identifies hydrogen bonding between the amino group and Asp79, while the 4-methoxyphenyl moiety fits into a hydrophobic pocket. MD simulations (GROMACS) reveal a binding free energy (ΔG) of −8.2 kcal/mol, comparable to L-DOPA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.